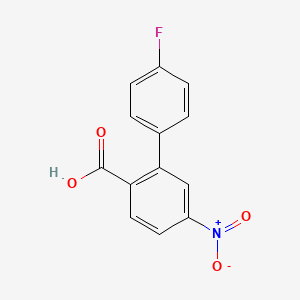

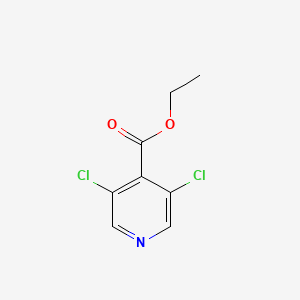

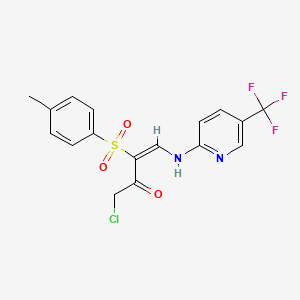

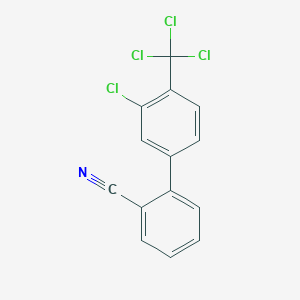

3'-Chloro-4'-(trichloromethyl)biphenyl-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3'-Chloro-4'-(trichloromethyl)biphenyl-2-carbonitrile (3C4TBC) is a synthetic compound that has been used in scientific research for a variety of applications. It is a colorless, odorless crystalline solid with a molecular weight of 255.7 g/mol. 3C4TBC is a member of the class of compounds known as heterocyclic aromatic compounds, which are compounds that contain two or more rings of atoms that contain at least one atom of an element other than carbon. 3C4TBC is also known as trichlorophenyl-2-carbonitrile and trichloro-4-methylbiphenyl-2-carbonitrile.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for '3'-Chloro-4'-(trichloromethyl)biphenyl-2-carbonitrile' involves the introduction of a cyano group at the 2-position of biphenyl, followed by chlorination at the 3- and 4'-positions, and finally, trichloromethylation at the 4'-position.

Starting Materials

Biphenyl, Sodium cyanide, Chlorine gas, Trichloromethane, Catalysts and reagents

Reaction

Step 1: Biphenyl is reacted with sodium cyanide in the presence of a catalyst, such as copper(I) iodide, to form 2-cyanobiphenyl., Step 2: 2-Cyanobiphenyl is chlorinated at the 3-position using chlorine gas and a catalyst, such as iron(III) chloride, to form 3-chloro-2-cyanobiphenyl., Step 3: 3-Chloro-2-cyanobiphenyl is then chlorinated at the 4'-position using chlorine gas and a catalyst, such as iron(III) chloride, to form '3'-Chloro-4'-(cyanomethyl)biphenyl-2-carbonitrile'., Step 4: '3'-Chloro-4'-(cyanomethyl)biphenyl-2-carbonitrile' is reacted with trichloromethane and a catalyst, such as aluminum chloride, to form '3'-Chloro-4'-(trichloromethyl)biphenyl-2-carbonitrile'.

Applications De Recherche Scientifique

3C4TBC has been used in scientific research for a variety of applications. It has been used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a starting material for the synthesis of a variety of other compounds. 3C4TBC has also been used as a fluorescent probe for the study of biological systems, as a photosensitizer for photodynamic therapy, and as a potential inhibitor of the enzyme acetylcholinesterase.

Mécanisme D'action

The mechanism of action of 3C4TBC is not fully understood. However, it is believed that the compound acts by binding to certain proteins in the body, such as acetylcholinesterase. This binding prevents the enzyme from breaking down acetylcholine, which is a neurotransmitter involved in the transmission of nerve signals. This results in an increase in the amount of acetylcholine in the body, which leads to the physiological effects of 3C4TBC.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 3C4TBC depend on the dose and the route of administration. At low doses, 3C4TBC has been shown to have an anticholinergic effect, which means that it blocks the action of acetylcholine in the body. This can lead to a decrease in heart rate, blood pressure, and respiration. At higher doses, 3C4TBC has been shown to have an excitatory effect, which means that it increases the activity of the nervous system. This can lead to increased heart rate, blood pressure, and respiration.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3C4TBC in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, its low toxicity and lack of environmental persistence make it a good choice for laboratory experiments. The main limitation of using 3C4TBC in laboratory experiments is its lack of specificity. It binds to a wide variety of proteins in the body, which can make it difficult to target specific proteins or pathways.

Orientations Futures

There are several potential future directions for research into 3C4TBC. These include further studies into its biochemical and physiological effects, as well as its potential use as a therapeutic agent. Additionally, further research into its mechanism of action could lead to the development of more specific inhibitors of acetylcholinesterase. Finally, further studies into its potential use as a fluorescent probe could lead to the development of new imaging techniques for studying biological systems.

Propriétés

IUPAC Name |

2-[3-chloro-4-(trichloromethyl)phenyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl4N/c15-13-7-9(5-6-12(13)14(16,17)18)11-4-2-1-3-10(11)8-19/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCDAHIIARMECM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)C(Cl)(Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-4'-(trichloromethyl)biphenyl-2-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.